molecular formula C44H70N4O18 B12045718 4-formyl-benzamido-PEG12-EDA-MAL

4-formyl-benzamido-PEG12-EDA-MAL

Cat. No.: B12045718
M. Wt: 943.0 g/mol
InChI Key: CRNALQPTUWXZDG-UHFFFAOYSA-N
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Description

4-formyl-benzamido-PEG12-EDA-MAL is a heterobifunctional cross-linking reagent. It contains a 4-formyl benzamido group on one end of a 12-unit discrete polyethylene glycol (PEG) spacer arm and a reactive maleimide group on the other end. This compound is designed for the stable crosslinking of biomolecules, making it a valuable tool in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-benzamido-PEG12-EDA-MAL involves the functionalization of a PEG spacer with a 4-formyl benzamido group and a maleimide group. The PEG spacer is typically synthesized through a series of polymerization reactions, followed by the introduction of the functional groups. The reaction conditions often involve the use of organic solvents such as methylene chloride, acetonitrile, dimethyl sulfoxide (DMSO), or methanol. The reactions are carried out under inert atmospheres to prevent moisture from affecting the hygroscopic PEG compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The PEGylation compounds are generally hygroscopic and require careful handling to minimize air exposure .

Chemical Reactions Analysis

Types of Reactions

4-formyl-benzamido-PEG12-EDA-MAL undergoes several types of chemical reactions:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, hydrazide, aldehydes, ketones, and free thiols. The reactions are typically carried out in organic solvents under controlled conditions to ensure the stability and specificity of the bonds formed .

Major Products

The major products formed from these reactions include hydrazone, oxime, and thioether-linked conjugates. These products are valuable in various applications, including drug delivery systems and imaging .

Scientific Research Applications

4-formyl-benzamido-PEG12-EDA-MAL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-formyl-benzamido-PEG12-EDA-MAL involves the formation of stable covalent bonds between the functional groups on the compound and target molecules. The benzaldehyde group reacts with hydrazine, hydrazide, aldehyde, and ketone groups to form hydrazone and oxime bonds, while the maleimide group reacts with free sulfhydryl groups to form thioether bonds. These reactions enable the stable crosslinking of biomolecules, enhancing their functionality and stability .

Comparison with Similar Compounds

4-formyl-benzamido-PEG12-EDA-MAL is unique due to its discrete PEG spacer and dual functional groups. Similar compounds include:

These compounds share similar functionalities but differ in the specific reactive groups and spacer lengths, making this compound a versatile and valuable reagent in various applications.

Properties

Molecular Formula

C44H70N4O18

Molecular Weight

943.0 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide

InChI

InChI=1S/C44H70N4O18/c49-37-38-1-3-39(4-2-38)44(54)47-11-14-56-16-18-58-20-22-60-24-26-62-28-30-64-32-34-66-36-35-65-33-31-63-29-27-61-25-23-59-21-19-57-17-15-55-13-8-41(51)46-10-9-45-40(50)7-12-48-42(52)5-6-43(48)53/h1-6,37H,7-36H2,(H,45,50)(H,46,51)(H,47,54)

InChI Key

CRNALQPTUWXZDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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